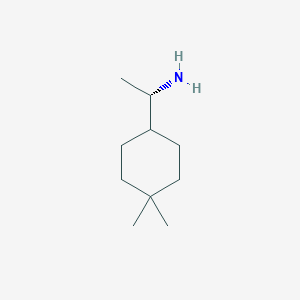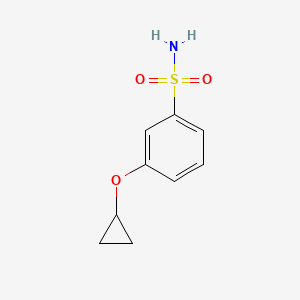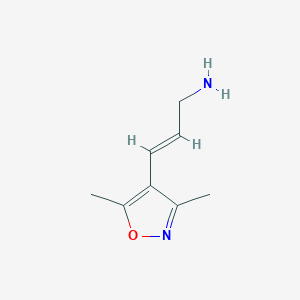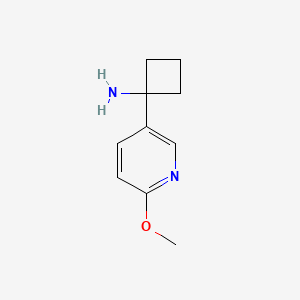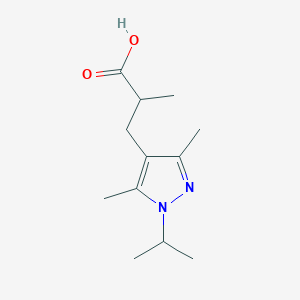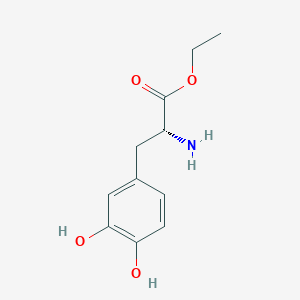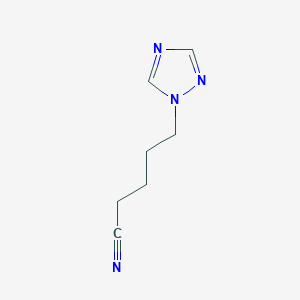
2-Amino-4-isopropoxy-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and an ether linkage within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methyl-1-propanol is replaced by the isopropyl group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols and alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, while the ether linkage can affect the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2-methyl-1-propanol: A structurally similar compound with a hydroxyl group instead of an ether linkage.
4-amino-2-methyl-2-butanol: Another related compound with an amino group and a hydroxyl group but lacking the ether linkage.
Uniqueness
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol is unique due to the presence of both an amino group and an ether linkage within its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H19NO2 |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-amino-2-methyl-4-propan-2-yloxybutan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2)11-5-4-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
SELNHIBXVKHHLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCC(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


